Pentaerythritol tetraisostearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFSDGXTDNTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H148O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894450 | |

| Record name | Pentaerythrityl tetraisostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62125-22-8 | |

| Record name | Pentaerythrityl tetraisostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062125228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythrityl tetraisostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7IK5483F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

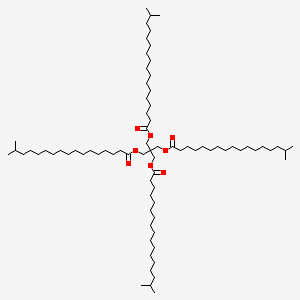

Pentaerythritol tetraisostearate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) tetraisostearate is a complex tetraester synthesized from the reaction of pentaerythritol and isostearic acid. With its high molecular weight and branched-chain structure, it exhibits exceptional properties as an emollient, skin conditioning agent, and viscosity modifier. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and characterization. While direct involvement in specific biological signaling pathways has not been elucidated in publicly available research, its mechanism of action as a skin barrier enhancer is discussed. Detailed experimental protocols for synthesis and characterization, where available, are provided to support researchers in its application and development.

Chemical Structure and Identification

Pentaerythritol tetraisostearate is a large, sterically hindered molecule with a central pentaerythritol core esterified with four isostearic acid chains. This structure contributes to its high molecular weight and significant hydrophobic properties.

IUPAC Name: [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate[1]

Synonyms: Pentaerythrityl Tetraisostearate, PE TETRASTEARATE, Unipent PTIS[2]

CAS Number: 62125-22-8

Molecular Formula: C_77H_148O_8[1][3]

Molecular Weight: 1202.02 g/mol [3]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a viscous, oily liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Crystalline solid | [3] |

| Melting Point | 62-66 °C | [2] |

| Boiling Point | 990.00 to 991.00 °C @ 760.00 mmHg (estimated) | [3] |

| Density | 0.914 g/cm³ | [4] |

| Solubility | Poorly soluble in water | [3] |

| Flash Point | 643.00 °F (339.50 °C) (estimated) | [3] |

| Viscosity | 167 cSt at 40 °C | [5] |

| Thermal Stability | Stable up to 300°C | [2] |

Synthesis and Purification

The primary method for synthesizing this compound is through the direct esterification of pentaerythritol with isostearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Pentaerythritol

-

Isostearic Acid

-

Catalyst (e.g., stannous oxide, zinc chloride, ferric chloride, or a composite metal oxide)[6][7]

Procedure (based on patent literature):

-

Charging the Reactor: Pentaerythritol and isostearic acid are charged into a reaction kettle, typically at a molar ratio of 1:4.0-4.2.[7]

-

Catalyst Addition: The catalyst is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature range of 140-150 °C for 4-5 hours under a nitrogen atmosphere to prevent oxidation.[7] The reaction is carried out under reduced pressure (e.g., -0.05 to -0.1 MPa) to facilitate the removal of water, which is a byproduct of the esterification.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined threshold.

-

Purification:

Spectroscopic and Chromatographic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and comparison with similar compounds like pentaerythritol tetrastearate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the long alkyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex but should show characteristic signals for the methylene (B1212753) protons of the pentaerythritol core and the various protons of the isostearate chains.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the ester group at around 170-175 ppm, along with signals for the carbons of the pentaerythritol core and the isostearate chains.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be employed to assess the purity of this compound and to quantify it in various matrices. A non-aqueous reverse-phase HPLC method with an evaporative light scattering detector (ELSD) has been developed for the quantification of the related compound, pentaerythritol tetrastearate.[8][9] A similar approach could be adapted for this compound.

Biological Properties and Applications in Drug Development

Currently, there is no direct evidence in the scientific literature to suggest that this compound interacts with specific biological signaling pathways. Its primary biological effect is related to its function as a skin conditioning agent and emollient.

Mechanism of Action as a Skin Barrier Enhancer

This compound improves skin barrier function by acting as an occlusive agent. It forms a thin, water-repellent film on the surface of the skin, which helps to reduce transepidermal water loss (TEWL). This, in turn, helps to maintain skin hydration and suppleness.[10][11]

Caption: Logical workflow of this compound's effect on the skin barrier.

Potential in Drug Development

The properties of this compound, such as its safety, emollience, and ability to form stable emulsions, make it a candidate for use as an excipient in topical and transdermal drug delivery systems. Its occlusive nature could potentially enhance the penetration of active pharmaceutical ingredients (APIs) into the skin. However, specific studies on its use as a drug delivery vehicle are limited in the public domain.

Safety and Toxicology

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetic products.[3][12][13] The available toxicological data indicate that it has low potential for skin irritation and sensitization. Due to its large molecular size, dermal absorption is expected to be minimal.

Conclusion

This compound is a well-characterized synthetic ester with significant applications in the cosmetic and personal care industries. Its chemical structure and physicochemical properties are well-defined, and its synthesis is achievable through standard esterification processes. While its direct interaction with biological signaling pathways remains uninvestigated, its role in enhancing skin barrier function is a key aspect of its utility. Further research into its potential as a drug delivery vehicle could open new avenues for its application in the pharmaceutical field. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. specialchem.com [specialchem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Pentaerythrityl Tetraisostearate - Products - Gold-Fufa International Co., Ltd [en.gfufa.com]

- 12. researchgate.net [researchgate.net]

- 13. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetraisostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) tetraisostearate is a versatile tetraester valued for its high thermal stability, lubricity, and emollient properties, finding applications in cosmetics, pharmaceuticals, and industrial lubricants.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for pentaerythritol tetraisostearate, focusing on the direct esterification of pentaerythritol with isostearic acid. Detailed experimental protocols derived from scientific literature and patents are presented, alongside a comparative analysis of reaction conditions, catalysts, and yields. This document aims to serve as a core resource for researchers and professionals engaged in the development and synthesis of this compound.

Introduction

This compound is a large molecular weight liquid oil synthesized from the reaction of pentaerythritol and isostearic acid.[4] Its structure, featuring a central pentaerythritol core with four branched-chain isostearic acid moieties, imparts desirable characteristics such as high viscosity, low volatility, and excellent oxidative stability.[1] These properties make it a valuable ingredient in various formulations, including skin conditioners, binders, and viscosity-increasing agents in cosmetics.[5] In the pharmaceutical industry, it can be utilized as an excipient in topical and oral dosage forms. This guide details the fundamental synthesis methodologies, enabling a deeper understanding of its production for research and development purposes.

Core Synthesis Pathway: Direct Esterification

The most prevalent industrial method for synthesizing this compound is the direct esterification of pentaerythritol with isostearic acid.[6] This reaction involves the formation of four ester bonds, with the continuous removal of water as a byproduct to drive the equilibrium towards the product.[4][6]

The general chemical equation for this reaction is:

C(CH₂OH)₄ + 4 R-COOH ⇌ C(CH₂OOC-R)₄ + 4 H₂O

Where R-COOH represents isostearic acid.

The synthesis is a series of consecutive reactions, proceeding through mono-, di-, and tri-ester intermediates before reaching the final tetraester product.[6] Key to an efficient synthesis is the selection of an appropriate catalyst and optimization of reaction conditions to maximize the yield and purity of the final product.

Catalysts

A variety of catalysts can be employed to accelerate the esterification reaction. These can be broadly categorized as:

-

Protonic Acids: p-Toluenesulfonic acid is a commonly used catalyst in this category.[7]

-

Lewis Acids: Metal oxides and chlorides such as stannous oxide, zinc oxide, stannous dichloride, and zinc chloride are effective catalysts.[7]

-

Composite Metal Oxides: These have been shown to be effective, allowing for lower reaction temperatures and shorter reaction times.[8]

The choice of catalyst can influence reaction kinetics, product color, and the need for post-reaction purification steps. For instance, some acid catalysts may require a neutralization and washing step, which can lead to emulsification issues and yield loss.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on patented procedures.

Method 1: Composite Metal Oxide Catalysis

This method utilizes a composite metal oxide catalyst, which offers the advantages of lower reaction temperatures and shorter reaction times.[8]

Materials:

-

Pentaerythritol

-

Isostearic Acid

-

Composite Metal Oxide Catalyst

Procedure:

-

Charge a reaction kettle with pentaerythritol and isostearic acid in a molar ratio of 1:4.0-4.2.[8]

-

Begin stirring the mixture.

-

Add the composite metal oxide catalyst.

-

Heat the reaction mixture to a temperature of 140-150°C and maintain for 4-5 hours.[8]

-

Upon completion of the reaction, separate the composite metal oxide catalyst to obtain the crude this compound.

-

Purify the crude product by reducing the pressure to -0.05 to -0.1 MPa at a temperature of 100-130°C to distill off any residual organic solvent and water.[8]

-

Filter the product to obtain the final this compound.[8]

Method 2: Stannous Oxide Catalysis under Vacuum

This protocol employs stannous oxide as a catalyst and utilizes vacuum conditions to facilitate the removal of water, driving the reaction to completion.[7]

Materials:

-

Pentaerythritol

-

Isostearic Acid

-

Stannous Oxide

Procedure:

-

Charge a reaction kettle with pentaerythritol and isostearic acid in a molar ratio of 1:3.8-4.8.[7]

-

Add stannous oxide as the catalyst, with a mass ratio of catalyst to pentaerythritol of 0.01-0.3:1.[7]

-

Apply a vacuum with a pressure of -0.1 to -0.05 MPa.[7]

-

Heat the reaction mixture to a temperature of 100-160°C.[7]

-

Maintain these conditions for a reaction time of 0.5-12 hours to yield the this compound product.[7]

Data Presentation

The following tables summarize the quantitative data from various synthesis methods for this compound, allowing for easy comparison.

| Parameter | Method 1 (Composite Metal Oxide)[8] | Method 2 (Stannous Oxide)[7] | General Literature[4] |

| Pentaerythritol:Isostearic Acid Molar Ratio | 1:4.0-4.2 | 1:3.8-4.8 | 1:4 |

| Catalyst | Composite Metal Oxide | Stannous Oxide | Sulfuric Acid, Ion Exchange Resins |

| Catalyst Loading | 1% of isostearic acid weight (example) | 0.01-0.3:1 mass ratio to pentaerythritol | Not specified |

| Reaction Temperature (°C) | 140-150 | 100-160 | 115-137 |

| Reaction Time (hours) | 4-5 | 0.5-12 | Not specified |

| Pressure | Atmospheric, then -0.05 to -0.1 MPa for purification | -0.1 to -0.05 MPa | Reduced pressure (0.03-0.09 MPa) |

| Yield (%) | 98.0-99.2 | Not specified | >95 (purity) |

| Product Acid Number | 0.10-0.18 | Not specified | Not specified |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Direct esterification pathway for this compound synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via direct esterification is a well-established and adaptable process. The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis and the purity of the final product. By carefully controlling parameters such as temperature, pressure, and reactant molar ratios, high yields of this compound can be achieved. This guide provides a foundational understanding of the synthesis pathways and experimental considerations, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research may focus on the development of more sustainable and efficient catalytic systems to further optimize the production of this important specialty chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 62125-22-8 [smolecule.com]

- 5. cir-safety.org [cir-safety.org]

- 6. This compound | 62125-22-8 | Benchchem [benchchem.com]

- 7. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaerythritol Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) esters (PE esters) are a class of synthetic esters derived from the polyol pentaerythritol, a molecule with a compact neopentane (B1206597) backbone and four primary hydroxyl groups[1]. This unique tetrafunctional structure allows for the attachment of four fatty acid chains, resulting in highly branched, stable molecules. These esters are recognized for their superior thermal and oxidative stability, low volatility, excellent lubricity, and biodegradability, making them valuable in a wide range of demanding applications, from high-performance lubricants to specialized polymer additives[2][3][4].

In the pharmaceutical and drug development sectors, PE esters are being explored as excipients and functional agents. Their properties make them suitable for use as plasticizers, binders, and, notably, as carriers in solid dispersion systems to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs)[5][6]. This guide provides a comprehensive overview of the core physical and chemical properties of various PE esters, detailed experimental methodologies for their characterization, and a summary of their synthesis and functional mechanisms.

Synthesis of Pentaerythritol Esters

PE esters are typically synthesized via an esterification reaction between pentaerythritol and one or more carboxylic acids (or their anhydrides)[7][8]. The reaction involves the formation of an ester linkage and the elimination of water.

A general workflow for the synthesis and purification of pentaerythritol esters is outlined below.

Physical Properties

The physical properties of PE esters are largely dictated by the nature and chain length of the fatty acids used in their synthesis. Longer or more branched acid chains generally lead to higher viscosity[9]. The symmetrical, compact structure of the pentaerythritol core contributes to high boiling points and low volatility[4].

| Ester Type | Property | Value | Reference |

| Pentaerythritol (Precursor) | Melting Point | 260.5 °C | [1] |

| Flash Point (Open Cup) | ~240 °C | [10] | |

| Density | 1.396 g/cm³ | [1] | |

| Pentaerythritol Tetranitrate (PETN) | Physical State | White Crystalline Solid | [11][12] |

| Melting Point | 141.3 °C | [13] | |

| Density | 1.75 g/cm³ | [11] | |

| Detonation Temperature | 210 °C | [11] | |

| Pentaerythritol Tetraacrylate (PETA) | Physical State | Liquid | [14] |

| Density | 1.19 g/mL (at 25 °C) | [15] | |

| Refractive Index (20/D) | 1.487 | [15] | |

| PE Esters (for Dielectric Fluid) | Flash Point | >240 °C | [7] |

| Pour Point | < -40 °C | [7] | |

| PE Ester Epoxide (from 10-undecylenic acid) | Viscosity | 212.1 cSt (at 40 °C) | [16] |

| 80 cSt (at 100 °C) | [16] | ||

| Viscosity Index | 406 | [16] | |

| Pour Point | -15 °C | [16] | |

| Flash Point | 301 °C | [16] | |

| Pentaerythritol Rosin Ester | Flash Point | >204 °C (>400 °F) | [17] |

Chemical Properties

The chemical characteristics of PE esters make them suitable for high-performance applications. Their ester linkages are stable, but they are biodegradable. Their high thermal and oxidative stability is a key feature[3].

| Ester Type | Property | Description | Reference |

| Pentaerythritol Tetranitrate (PETN) | Solubility | Practically insoluble in water; Soluble in acetone (B3395972) and dimethylformamide. | [13] |

| Stability | Decomposes under heat; Undergoes biodegradation in the environment. | [13] | |

| Reactivity | Highly explosive, sensitive to shock and heat. | [11] | |

| Pentaerythritol Tetraacrylate (PETA) | Reactivity | A tetrafunctional monomer used as a highly reactive crosslinking agent in polymer manufacturing. | [14][15] |

| General PE Esters | Thermal Stability | High thermal stability, suitable for high-temperature applications. | [3] |

| Oxidative Stability | Excellent resistance to oxidation and degradation. | [2][3] | |

| Volatility | Low volatility due to high molecular weight. | [3][4] | |

| Biodegradability | Considered biodegradable, making them an environmentally friendly option compared to mineral oils. | [2] | |

| Compatibility | Good compatibility with a wide range of polymers, resins, and oils. | [4] |

Experimental Protocols

Characterizing the properties of PE esters involves a series of standardized and specialized analytical techniques.

Protocol for Synthesis (General Esterification)

-

Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

-

Reactant Charging: Add pentaerythritol, a molar excess of the desired carboxylic acid(s) (e.g., 8:1 acid to polyol molar ratio), and an azeotropic solvent such as toluene[18][19].

-

Catalyst Addition: Introduce a catalyst, such as p-toluenesulfonic acid or a supported composite acid, to the mixture[16][20].

-

Reaction: Heat the mixture to the reflux temperature of the solvent (typically 150-170°C)[21][22]. Continuously remove the water generated during the reaction via the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water generation ceases.

-

Purification: After cooling, neutralize the catalyst if necessary. Remove the solvent and excess fatty acids by vacuum distillation[18]. Further purification can be achieved via molecular distillation or column chromatography to isolate the desired ester product[19].

Protocol for Dynamic Viscosity Measurement

This protocol is based on a rolling-ball viscometer method[9][23].

-

Apparatus: Utilize a high-pressure rolling-ball viscometer.

-

Calibration: Calibrate the instrument using a reference fluid with well-documented viscosity and density over the desired temperature and pressure ranges (e.g., 1-phenyldodecane)[23].

-

Sample Preparation: Ensure the PE ester sample is free of water and other impurities. Degas the sample if necessary.

-

Measurement: Introduce the sample into the measuring cell. Perform measurements along several isotherms (e.g., 303.15 K to 353.15 K) at increasing pressures (e.g., 0.1 MPa to 60 MPa)[9][23].

-

Data Analysis: Calculate the dynamic viscosity at each temperature and pressure point using the calibration data and the rolling time of the ball. The overall uncertainty for this method is typically estimated to be around ±3%[9].

Protocol for Thermal Stability Analysis (Thermal Aging)

This protocol is adapted from methods used to test PE esters as PVC stabilizers[22].

-

Sample Preparation: Prepare thin sheets (e.g., 10mm x 10mm) of a polymer matrix (e.g., PVC) containing a standardized concentration of the PE ester to be tested.

-

Apparatus: Use a calibrated thermal aging oven with precise temperature control.

-

Test Execution: Place the prepared samples in the oven at a constant, elevated temperature (e.g., 180 ± 1°C)[22].

-

Evaluation: Remove samples at predetermined time intervals. Evaluate degradation by observing color change (e.g., using a colorimeter) or by measuring the time until a significant change, such as blackening, occurs. This "long-term stability" time is a key performance indicator.

-

Alternative Method (TGA): For intrinsic thermal stability, use Thermogravimetric Analysis (TGA). Heat a small sample of the pure ester under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to determine the onset temperature of decomposition.

Relevance and Application in Drug Development

While PE esters are not APIs themselves, their chemical and physical properties make them highly effective excipients in drug formulation, particularly for improving the delivery of challenging APIs. One primary application is in the formation of solid dispersions to enhance the solubility of crystalline drugs[6].

The mechanism involves the dispersion of the API within the carrier matrix at a molecular level, preventing the drug from recrystallizing and thereby maintaining it in a higher-energy amorphous state, which leads to improved dissolution and permeation.

Pentaerythritol-based carriers can encapsulate drug molecules within their structure, leveraging low lattice energy to facilitate amorphization[6]. The combination with polymers can create synergistic effects, further improving drug loading and release profiles. This approach transforms poorly soluble crystalline drugs into formulations with significantly enhanced bioavailability, a critical goal in modern drug development[6].

Conclusion

Pentaerythritol esters are a versatile class of compounds with a unique combination of physical and chemical properties. Their high thermal stability, low volatility, and excellent compatibility are derived directly from their highly branched, tetrafunctional molecular architecture. The ability to tailor these properties by selecting different fatty acid substituents allows for their use in a wide array of applications, from industrial lubricants to advanced pharmaceutical excipients. For drug development professionals, understanding the synthesis, characterization, and functional mechanisms of these esters is crucial for leveraging their potential to solve complex formulation challenges and improve the therapeutic efficacy of novel and existing drugs.

References

- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 2. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]

- 3. saatchi-global.com [saatchi-global.com]

- 4. Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 5. News - Pentaerythritol: The Choice for Diverse Applications and Excellent Quality [zhonganindustry.com]

- 6. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pentaerythritol Esters and Its Properties as Dielectric Fluid with Low Flammability [yyhx.ciac.jl.cn]

- 8. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pentaerythritol tetranitrate - Sciencemadness Wiki [sciencemadness.org]

- 13. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 14. polysciences.com [polysciences.com]

- 15. Pentaerythritol tetraacrylate | 4986-89-4 [chemicalbook.com]

- 16. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]

- 17. harwick.com [harwick.com]

- 18. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. Preparation method of pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]

- 21. benchchem.com [benchchem.com]

- 22. medcraveonline.com [medcraveonline.com]

- 23. pubs.acs.org [pubs.acs.org]

Pentaerythritol Tetraisostearate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) tetraisostearate is a large, branched-chain tetraester with significant applications in the cosmetic and pharmaceutical industries. Its unique physicochemical properties, including high molecular weight, thermal stability, and emollient nature, make it a valuable ingredient in a variety of formulations. This technical guide provides an in-depth overview of its molecular characteristics, synthesis, purification, and analytical characterization, tailored for a scientific audience.

Molecular Profile

Pentaerythritol tetraisostearate is synthesized from a pentaerythritol core and four isostearic acid side chains.[1] This structure imparts a high molecular weight and a branched configuration, which are key to its physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇₇H₁₄₈O₈ | [2][3] |

| Molecular Weight | 1202.02 g/mol | [2][4] |

| CAS Number | 62125-22-8 | [3] |

| EINECS/ELINCS No. | 263-423-1 | [2] |

| IUPAC Name | [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | [3] |

| Appearance | Crystalline solid, Liquid | [2][5] |

| Solubility | Poorly soluble in water | [2] |

Synthesis and Purification

The industrial production of this compound is primarily achieved through the direct esterification of pentaerythritol with isostearic acid.[1] The reaction is typically conducted at elevated temperatures and under vacuum to facilitate the removal of water, thereby driving the reaction to completion.

Experimental Protocol: Synthesis

A representative laboratory-scale synthesis protocol is detailed below, based on methodologies described in the literature.[6][7]

Materials:

-

Pentaerythritol

-

Isostearic Acid

-

Catalyst (e.g., p-toluenesulfonic acid, stannous oxide, or a composite metal oxide)[6][7]

-

Nitrogen gas

-

Basic solution (e.g., 10% w/v sodium hydroxide) for neutralization

-

Adsorbent (e.g., activated carbon or diatomite)

Procedure:

-

Charging Reactants: In a reaction kettle equipped with a stirrer, thermometer, and a system for vacuum application and nitrogen purging, charge pentaerythritol and isostearic acid. The typical molar ratio of pentaerythritol to isostearic acid is between 1:3.8 and 1:4.8.[2]

-

Catalyst Addition: Add the catalyst. The amount can range from 0.01 to 0.3 times the mass of pentaerythritol.[2]

-

Esterification Reaction:

-

Purge the system with nitrogen to create an inert atmosphere.[7]

-

Begin stirring and heat the mixture to the reaction temperature, typically between 140°C and 160°C.[2][7]

-

Apply a vacuum (e.g., -0.05 to -0.1 MPa) to continuously remove the water produced during the reaction.[2][7]

-

Maintain the reaction for 0.5 to 12 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined threshold.[2]

-

-

Purification of Crude Product:

-

Cool the reaction mixture.

-

Neutralization: If an acid catalyst was used, neutralize it by adding a stoichiometric amount of a basic solution.

-

Decolorization: Add an adsorbent like activated carbon or diatomite to remove color impurities and stir.[8]

-

Filtration: Separate the catalyst and adsorbent from the crude product by filtration to obtain the final this compound product.[7]

-

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

Comprehensive characterization is crucial to ensure the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound will show characteristic absorption bands for the ester functional group (C=O stretch) and the long alkyl chains (C-H stretches).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: Signals corresponding to the long alkyl chains of isostearate and the methylene (B1212753) protons of the pentaerythritol core are expected.[6]

-

¹³C NMR: The spectrum will show signals for the ester carbonyl, the quaternary and methylene carbons of the pentaerythritol core, and the various carbons of the isostearate alkyl chains.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity and quantifying this compound. Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) are suitable.[9][10]

Experimental Protocol: HPLC-ELSD (Adapted from Pentaerythritol Tetrastearate Analysis) [9][10]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A non-aqueous mobile phase is employed, which can be run in either an isocratic or gradient mode.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

-

Analysis: A calibration curve is constructed using standards of known concentrations. The purity of the synthesized sample is determined by comparing its peak area to the calibration curve.

Applications in Research and Drug Development

This compound is primarily used as an emollient, skin conditioning agent, and viscosity-increasing agent in cosmetic and topical pharmaceutical formulations.[2] Its film-forming and water-resistant properties make it suitable for long-lasting and protective emulsions.[8] For drug development professionals, its non-comedogenic nature and safety profile are advantageous for dermal drug delivery systems.[6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[2]

References

- 1. This compound | 62125-22-8 | Benchchem [benchchem.com]

- 2. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Buy this compound | 62125-22-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]

- 9. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. westrchem.com [westrchem.com]

Spectroscopic Analysis of Pentaerythritol Tetraisostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) tetraisostearate is a high molecular weight ester prized for its unique properties as an emollient, skin conditioning agent, and viscosity-increasing agent in cosmetic and pharmaceutical formulations.[1][2] Its molecular structure, consisting of a central pentaerythritol core esterified with four branched-chain isostearic acid molecules, imparts excellent thermal stability, water resistance, and a desirable non-greasy feel.[1][2] A thorough understanding and confirmation of its molecular structure and purity are critical for formulation development, quality control, and regulatory compliance. Spectroscopic techniques are indispensable tools for the comprehensive characterization of this complex ester.

This technical guide provides an in-depth overview of the key spectroscopic methods for the analysis of pentaerythritol tetraisostearate, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a summary of characteristic spectroscopic data are presented to serve as a valuable resource for professionals in the field.

Molecular Structure and Properties

This compound is synthesized through the esterification of pentaerythritol with isostearic acid.[1][3] The resulting molecule has the chemical formula C77H148O8 and a molecular weight of approximately 1202.0 g/mol .[1][4] The branched nature of the isostearic acid chains is a key feature that distinguishes it from its linear counterpart, pentaerythritol tetrastearate, contributing to its liquid form at room temperature and its oxidative stability.[1]

Spectroscopic Characterization Workflow

The general workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to final data interpretation and reporting. This process ensures the acquisition of high-quality data and reliable characterization of the material.

Caption: General workflow for spectroscopic analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is dominated by characteristic absorption bands related to the ester functional group and the long aliphatic chains.

Experimental Protocol: FTIR Analysis

Sample Preparation (Neat Liquid/ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the spectrum.

Sample Preparation (KBr Pellet - for solid analogs like PETS):

-

Mix approximately 1-2 mg of the solid sample with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

-

Perform baseline correction and smoothing on the resulting spectrum as needed.

-

Identify the positions (wavenumber, cm⁻¹) and intensities of the absorption bands.

Data Interpretation and Summary

The key to interpreting the FTIR spectrum of this compound is the identification of the strong ester carbonyl stretch and the various C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2960 | Asymmetric C-H Stretch | -CH₃ and -CH₂- | [1] |

| ~2925 | Asymmetric C-H Stretch | -CH₂- | |

| ~2855 | Symmetric C-H Stretch | -CH₂- | |

| ~1740 | C=O Stretch | Ester | [5] |

| ~1465 | C-H Bend (Scissoring) | -CH₂- | |

| ~1375 | C-H Bend (Symmetric) | -CH₃ | |

| ~1160 | C-O Stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for the unambiguous identification and purity assessment of this compound.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Place the NMR tube into the spectrometer.

-

Tune the instrument to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H and ¹³C NMR spectra.

Data Processing:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting pattern) of the signals in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Data Interpretation and Summary

The symmetry of the pentaerythritol core leads to simplified signals for the methylene (B1212753) protons attached to the ester oxygen. The branched isostearate chains will show a more complex set of signals in the aliphatic region compared to the linear stearate (B1226849) chains.

¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ~4.2-4.3 | Singlet | -CH ₂-O-C=O (Pentaerythritol core) | [1] |

| ~2.2-2.4 | Multiplet | -CH ₂-C=O (alpha to carbonyl) | |

| ~0.8-1.6 | Multiplet | -CH ₂- and -CH ₃ (Isostearate chains) | [7] |

¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~173 | C =O (Ester carbonyl) | [7] |

| ~62 | -C H₂-O-C=O (Pentaerythritol core methylene) | [7] |

| ~42 | Quaternary C (Pentaerythritol core) | [7] |

| ~14-34 | Aliphatic C (Isostearate chains) | [7] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a large molecule like this compound, soft ionization techniques are often employed to observe the molecular ion peak with minimal fragmentation.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as chloroform or a mixture of dichloromethane (B109758) and isopropanol.[8]

-

The concentration should be optimized for the specific instrument and ionization technique being used.

Data Acquisition (example with ESI-MS):

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to include the expected molecular ion. High-resolution mass spectrometry can be used for accurate mass determination.

Data Interpretation and Summary

The primary goal is to identify the molecular ion peak. Due to the presence of isotopes (primarily ¹³C), the molecular ion will appear as a cluster of peaks.

| Property | Value | Reference |

| Molecular Formula | C₇₇H₁₄₈O₈ | [1][4] |

| Average Molecular Weight | ~1202.0 g/mol | [1][4] |

| Monoisotopic Mass | ~1201.117 Da | [4] |

| Expected [M+H]⁺ | ~1202.125 Da | |

| Expected [M+Na]⁺ | ~1224.107 Da |

Advanced MS techniques can provide fragment-free mass spectra, which is particularly useful for analyzing mixtures of esters.[3] Fragmentation patterns, if observed, can provide structural information about the fatty acid chains.

Conclusion

FTIR, NMR, and Mass Spectrometry are complementary and powerful techniques for the comprehensive analysis of this compound. FTIR provides a quick confirmation of the key functional groups. NMR spectroscopy offers a detailed map of the molecular structure, enabling unambiguous identification and purity assessment. Mass spectrometry confirms the molecular weight and can be used to investigate the composition of related ester species. The data and protocols presented in this guide serve as a practical resource for researchers, scientists, and drug development professionals working with this important excipient, ensuring its quality and proper application in various formulations.

References

- 1. Buy this compound | 62125-22-8 [smolecule.com]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound | 62125-22-8 | Benchchem [benchchem.com]

- 4. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Pentaerythritol Tetraisostearate (CAS No. 62125-22-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Tetraisostearate, with the CAS number 62125-22-8, is a complex tetraester of pentaerythritol and isostearic acid.[1] It is a high-molecular-weight synthetic lipid that finds extensive applications in the cosmetics and personal care industries as an emollient, skin-conditioning agent, binder, and viscosity-increasing agent.[2][3][4] Its unique branched-chain structure imparts desirable properties such as excellent thermal stability, water resistance, and a non-greasy, moisturizing feel.[3][5] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and analytical characterization of Pentaerythritol Tetraisostearate, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is characterized by its high molecular weight and hydrophobic nature, which are key to its functional properties in various formulations. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62125-22-8 | [1] |

| Molecular Formula | C₇₇H₁₄₈O₈ | [1][6] |

| Molecular Weight | 1202.02 g/mol | [1][4] |

| Appearance | Liquid oil | [5] |

| Boiling Point | 261°C (at 760 mmHg) | [1] |

| Density | 0.94 g/cm³ | [1] |

| Melting Point | 62-66°C | [1] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the direct esterification of pentaerythritol with isostearic acid.[1] This reaction involves the formation of four ester bonds, with the continuous removal of water to drive the reaction to completion.[1] Various catalysts, including protonic acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., stannous oxide, zinc oxide), are employed to enhance the reaction rate.[1][5]

Experimental Protocol: Synthesis via Direct Esterification

This protocol is a generalized procedure based on methodologies described in the scientific literature and patents.[3][5][7]

Materials:

-

Pentaerythritol

-

Isostearic acid

-

Catalyst (e.g., stannous oxide, zinc-iron composite metal oxide)

-

Nitrogen gas

-

Activated carbon or diatomite (for purification)

Equipment:

-

Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a vacuum system with a Dean-Stark trap or equivalent for water removal.

-

Heating mantle or oil bath.

-

Filtration apparatus.

Procedure:

-

Charging the Reactor: Charge the reaction kettle with pentaerythritol and isostearic acid. The typical molar ratio of pentaerythritol to isostearic acid is in the range of 1:4.0 to 1:4.8.[3][7]

-

Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst can range from 0.01% to 0.3% by mass relative to the pentaerythritol.[3]

-

Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.

-

Reaction:

-

Begin stirring the mixture.

-

Heat the reactor to the desired reaction temperature, typically between 140°C and 160°C.[3][7]

-

Apply vacuum (e.g., -0.05 to -0.1 MPa) to facilitate the removal of water formed during the esterification.[3][7]

-

Maintain the reaction for a period of 4 to 12 hours, monitoring the progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value falls below a predetermined threshold (e.g., < 0.2 mg KOH/g).[7]

-

-

Purification:

-

Cool the crude product.

-

Separate the catalyst, for instance, if a solid catalyst is used, it can be filtered off.[7]

-

For further purification and color improvement, treatment with an adsorbent like activated carbon or diatomite can be performed.[8]

-

Distill under reduced pressure to remove any remaining volatile impurities, including excess isostearic acid and water.[7]

-

Filter the final product to obtain purified this compound.

-

Analytical Characterization

The quality and purity of synthesized this compound are assessed using various analytical techniques.

Experimental Protocol: Quality Control Analysis

1. Acid Value Determination:

-

Principle: Measures the amount of residual free fatty acids (isostearic acid) in the final product.

-

Method: Titration of a known weight of the sample dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and isopropanol) with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator. The acid value is expressed in mg KOH/g of the sample.

2. Saponification Value Determination:

-

Principle: Measures the total amount of ester and free acid, providing an indication of the average molecular weight.

-

Method: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The unreacted KOH is then back-titrated with a standardized acid solution.

3. Hydroxyl Value Determination:

-

Principle: Measures the amount of residual free hydroxyl groups from unreacted pentaerythritol or partially esterified products.

-

Method: The sample is typically acetylated using acetic anhydride (B1165640) in pyridine, and the excess acetic anhydride is hydrolyzed. The resulting acetic acid is then titrated with a standardized potassium hydroxide solution.

4. Chromatographic Analysis (HPLC):

-

Principle: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product and to quantify any impurities. Due to the non-volatile nature of this compound, HPLC is a preferred method.[9]

-

Exemplary Method (based on a similar compound, Pentaerythritol Tetrastearate): [7]

-

System: HPLC with an Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of non-aqueous solvents such as dichloromethane (B109758) and acetonitrile.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., tetrahydrofuran).

-

Analysis: The retention time and peak area are used to identify and quantify the this compound.

-

Applications in Research and Drug Development

While this compound is predominantly used in cosmetics, its properties as a stable, high-molecular-weight lipid suggest potential applications in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its emollient and occlusive properties could be beneficial for skin hydration and enhancing the penetration of active pharmaceutical ingredients (APIs).

A related compound, Pentaerythritol Tetrastearate (PETS), has been investigated as a lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for controlled drug delivery.[10] Given the structural similarity, this compound could also be explored for such applications. SLNs and NLCs are advantageous for improving the bioavailability of poorly soluble drugs, offering sustained release, and protecting APIs from degradation.[10]

Safety and Toxicology

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.[2][9] The panel concluded that this compound and other pentaerythritol tetraesters are safe as cosmetic ingredients in the current practices of use and concentration.[2][9] It is reported to be used in leave-on cosmetic products at concentrations up to 55%.[2][11] Toxicological studies on related compounds have shown low acute toxicity.[2] Due to its large molecular weight, dermal penetration is expected to be minimal.

Conclusion

This compound (CAS No. 62125-22-8) is a versatile and widely used ingredient in the cosmetic industry with a well-established safety profile. Its synthesis via direct esterification is a mature technology, and its physicochemical properties are well-documented. For researchers and drug development professionals, its potential as a pharmaceutical excipient, particularly in the formulation of lipid-based drug delivery systems for topical and transdermal applications, warrants further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications to support future research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 62125-22-8 [smolecule.com]

- 3. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. westrchem.com [westrchem.com]

- 7. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]

- 9. This compound | 62125-22-8 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Green Synthesis of Polyol Esters: A Technical Guide

The synthesis of polyol esters, crucial compounds in the pharmaceutical, cosmetic, and lubricant industries, is undergoing a paradigm shift towards greener and more sustainable methodologies. This technical guide provides an in-depth exploration of the core principles and practices of green chemistry applied to the synthesis of polyol esters, designed for researchers, scientists, and drug development professionals. This guide will delve into enzymatic, microwave-assisted, and ultrasound-assisted syntheses, as well as the use of solid acid catalysts, presenting detailed experimental protocols, comparative data, and mechanistic insights.

Introduction to Green Chemistry in Polyol Ester Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of polyol ester synthesis, this translates to the adoption of renewable feedstocks, solvent-free reaction conditions, energy-efficient methods, and the use of benign and recyclable catalysts. Traditional synthesis methods often rely on harsh conditions, stoichiometric amounts of corrosive mineral acids, and volatile organic solvents, leading to significant environmental burdens and complex purification procedures.[1][2] Green alternatives address these challenges by offering milder reaction conditions, higher selectivity, and easier product isolation.

Enzymatic Synthesis of Polyol Esters

Enzymatic catalysis, particularly employing lipases, has emerged as a highly effective and selective method for polyol ester synthesis.[3][4] Lipases are robust enzymes that can function in non-aqueous environments, catalyzing esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.[5][6] This selectivity often eliminates the need for protecting groups, simplifying the overall synthetic route.

Reaction Mechanism

The lipase-catalyzed synthesis of polyol esters typically follows a Ping-Pong Bi-Bi mechanism involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The reaction proceeds through the formation of an acyl-enzyme intermediate.[1][7][8]

Experimental Protocol: Enzymatic Synthesis of Trimethylolpropane-tri-levulinate

This protocol describes the solvent-free synthesis of a polyol ester from levulinic acid and trimethylolpropane (B17298) (TMP) using an immobilized lipase.[9]

Materials:

-

Levulinic Acid (LA)

-

Trimethylolpropane (TMP)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

2-Propanol (for washing)

Equipment:

-

Temperature-controlled reactor with vacuum capabilities

-

Glass filter

-

Rotary film molecular distillation system

Procedure:

-

Charge the temperature-controlled reactor with levulinic acid and trimethylolpropane. A typical molar ratio of LA to TMP is between 3.5:1 and 6.0:1.

-

Add the immobilized lipase, typically 1-4% by weight of the total substrates.

-

Heat the reaction mixture to the desired temperature (e.g., 70-90 °C).

-

Maintain a constant pressure (e.g., 100 mbar) to facilitate the removal of water produced during the esterification.

-

Allow the reaction to proceed for the desired time (e.g., up to 72 hours), monitoring the conversion of TMP by a suitable analytical method (e.g., GC).

-

After the reaction, separate the immobilized lipase from the reaction mixture by filtration using a glass filter.

-

Wash the recovered lipase with 2-propanol and dry it for potential reuse.

-

Purify the crude product by first distilling off the excess levulinic acid at approximately 140 °C and 1 mbar.

-

Further purify the resulting triester by molecular distillation at a higher temperature and lower pressure (e.g., 230 °C and 0.009 mbar) to obtain the final polyol ester with high purity.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of polyol esters, often leading to higher yields in shorter reaction times compared to conventional heating methods.[10][11] This enhancement is attributed to the efficient and uniform heating of the reaction mixture.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis of Pentaerythritol Esters

This protocol outlines a rapid, solvent-free synthesis of polyol esters for lubricant applications using microwave irradiation.[10]

Materials:

-

Pentaerythritol (PE) or Dipentaerythritol (di-PE)

-

C5-C9 straight-chain monocarboxylic acids (e.g., n-heptanoic acid)

-

Sulfuric acid

-

p-Toluenesulfonic acid

Equipment:

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the polyol (e.g., pentaerythritol) and the carboxylic acid in the desired stoichiometric ratio.

-

Add the composite catalyst, consisting of sulfuric acid and p-toluenesulfonic acid.

-

Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., a few minutes).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., titration to determine the acid value).

-

Upon completion, the product can be purified by washing with a basic solution to neutralize the acid catalyst, followed by washing with water and drying.

Ultrasound-Assisted Synthesis

Ultrasonication is another energy-efficient technique that can enhance the synthesis of polyol esters, particularly in heterogeneous systems. The acoustic cavitation generated by ultrasound improves mass transfer between immiscible reactants and the catalyst surface, leading to increased reaction rates.[12]

Experimental Protocol: Ultrasound-Assisted Enzymatic Synthesis of Xylitol (B92547) Esters

This protocol describes the synthesis of xylityl acyl esters in a solvent-free system, where ultrasound is crucial for overcoming the immiscibility of the substrates.[12]

Materials:

-

Xylitol

-

Fatty acids (e.g., caprylic, capric, lauric, myristic)

-

Immobilized lipase (e.g., Novozym® 435)

Equipment:

-

Ultrasonic processor with a cup horn or probe

-

Temperature-controlled water bath/chiller

Procedure:

-

Mix the fatty acid and the immobilized lipase in a reaction vessel.

-

Pre-treat this mixture with ultrasound for a short period (e.g., 1 hour with pulses) at a controlled temperature (e.g., 40 °C).

-

Add the xylitol to the pre-treated mixture.

-

Continue the reaction under ultrasonic irradiation for the desired duration (e.g., 60-90 minutes), maintaining the temperature.

-

After the reaction, the product can be separated by heating the mixture to melt the fatty esters, followed by centrifugation to separate the denser unreacted xylitol and the immobilized enzyme.

Synthesis Using Solid Acid Catalysts

Solid acid catalysts, such as zeolites and acid-activated clays (B1170129) (e.g., montmorillonite), offer a green alternative to homogeneous acid catalysts.[2][13] They are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste.

Experimental Protocol: Esterification using Montmorillonite (B579905) Catalyst

This protocol details the synthesis of polyol esters from fatty acids and polyols using an acidic montmorillonite clay catalyst.[13]

Materials:

-

Fatty acid (e.g., stearic, oleic, palmitic)

-

Polyol (e.g., ethylene (B1197577) glycol, glycerol)

-

Acid-activated montmorillonite clay (e.g., KSF)

Equipment:

-

Reaction flask with a condenser and stirrer

-

Heating mantle

Procedure:

-

Charge the reaction flask with the fatty acid, polyol, and the montmorillonite catalyst.

-

Heat the mixture to the desired reaction temperature with constant stirring.

-

Monitor the reaction progress by analyzing the acid value of the mixture at regular intervals.

-

Upon reaching the desired conversion, cool the reaction mixture.

-

Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

-

The crude product can be purified by vacuum distillation to remove any unreacted starting materials.

Data Presentation: Comparison of Green Synthesis Methods

The following tables summarize quantitative data from various studies on the green synthesis of polyol esters, allowing for a direct comparison of the different methodologies.

Table 1: Enzymatic Synthesis of Polyol Esters

| Polyol | Fatty Acid/Ester | Lipase | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Trimethylolpropane | Levulinic Acid | Novozym® 435 | 70 | 72 | >97 (conversion) | [9][14] |

| Trimethylolpropane | Levulinic Acid | Novozym® 435 | 90 | 6 | ~93 (conversion) | [9] |

| Sorbitol | Lauric Acid | Immobilized Lipase | Low | - | >95 (yield) | [15] |

| Polyglycerol-2 | Stearic Acid | Novozym 435 | 80 | 6 | - | [16] |

| Xylitol | Lauric Acid | Novozym 435 | 40 | 1.5 | ~95 (yield) | [12] |

Table 2: Microwave-Assisted Synthesis of Polyol Esters

| Polyol | Fatty Acid | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| Pentaerythritol | n-Heptanoic Acid | H₂SO₄/p-TSA | - | 5 | >95 | [10][11] |

| Dipentaerythritol | n-Heptanoic Acid | H₂SO₄/p-TSA | - | 8 | >95 | [10] |

Table 3: Ultrasound-Assisted Synthesis of Polyol Esters

| Diester | Diol | Lipase | Power (W) | Time (h) | Polymerization Degree | Reference |

| Diethyl glutarate | Ethylene glycol diacetate | CALB | 100 | 1 | 3.7 | [17] |

| Dibenzyl malonate | Ethylene glycol diacetate | CALB | 100 | 1 | 3.9 | [17] |

| Di-n-octyl phthalate | Ethylene glycol diacetate | CALB | 100 | 1 | 3.2 | [17] |

Table 4: Solid Acid Catalyzed Synthesis of Polyol Esters

| Polyol | Fatty Acid | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethylene Glycol/Glycerol | Stearic/Oleic/Palmitic | Montmorillonite KSF | - | - | 94 | [13] |

Characterization of Polyol Esters

The synthesized polyol esters are typically characterized by a variety of analytical techniques to confirm their structure and purity.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, such as the ester carbonyl stretch (~1740 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the ester linkages and the determination of the degree of esterification.[18][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the composition of the product mixture and identify any byproducts.[20][21]

-

Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and molecular weight distribution of polyester (B1180765) products.

Conclusion

The green synthesis of polyol esters offers significant advantages over traditional methods in terms of environmental impact, safety, and efficiency. Enzymatic, microwave-assisted, and ultrasound-assisted methods, along with the use of solid acid catalysts, provide a versatile toolkit for researchers and industry professionals to develop sustainable processes for the production of these valuable compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the implementation of these green technologies in the laboratory and beyond. The continued development and optimization of these methods will be crucial in advancing the principles of green chemistry within the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solid Catalysts for the Synthesis of Fatty Esters of Glycerol, Polyglycerols and Sorbitol from Renewable Resources | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Enzymatic Synthesis of Polyester [mdpi.com]

- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-promoted synthesis of polyol esters for lubrication oil using a composite catalyst in a solvent-free procedure - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fatty Acid Esterification with Polyols over Acidic Montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative enzymatic production of 1,6-diacyl sorbitol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. repositorium.uminho.pt [repositorium.uminho.pt]

- 18. resolvemass.ca [resolvemass.ca]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. jchps.com [jchps.com]

- 21. researchgate.net [researchgate.net]

The Unseen Architect: How Isostearate Chains Engineer the Functionality of Polyol Esters

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of specialty chemicals, the performance of a molecule is often dictated by the subtle nuances of its architecture. For polyol esters, a versatile class of compounds utilized in fields ranging from high-performance lubricants to advanced drug delivery systems, the choice of the fatty acid chain is a critical determinant of functionality. While linear saturated fatty acids like stearic acid have traditionally been a mainstay, the strategic incorporation of branched isostearate chains has unlocked a new echelon of performance characteristics. This technical guide delves into the core functions of isostearate chains in polyol esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their impact on physicochemical properties and applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Structural Advantage of Branching

At the heart of isostearic acid's unique contribution is its branched structure. Unlike the linear, uniform arrangement of stearic acid, isostearic acid is a C18 saturated fatty acid with methyl branching along its alkyl chain. This seemingly minor alteration has profound implications for the macroscopic properties of the resulting polyol esters.

The branching disrupts the orderly packing that is characteristic of linear fatty acid chains. This steric hindrance prevents the molecules from aligning closely, thereby reducing the van der Waals forces between them. The immediate consequences of this are a significantly lower melting point and pour point, rendering isostearate-based polyol esters liquid at room temperature and functional at much lower temperatures than their linear counterparts.[1] Furthermore, the saturated nature of the isostearate chain imparts excellent oxidative and thermal stability, a crucial attribute for applications requiring a long shelf-life and resistance to degradation under stress.[1]

Quantitative Comparison: Isostearate vs. Linear-Chain Polyol Esters

To fully appreciate the impact of isostearate chains, a quantitative comparison with their linear (stearate) analogues is essential. The following tables summarize key performance data for polyol esters synthesized from common polyols like pentaerythritol (B129877) and trimethylolpropane.

| Property | Pentaerythritol Tetraisostearate (Branched) | Pentaerythritol Tetrastearate (Linear) | Reference |

| Physical State at 25°C | Liquid | Solid | [2] |

| Melting Point (°C) | -5 | 62 - 70 | [1] |

| Viscosity @ 40°C (cSt) | 167 | Not Applicable (Solid) | [3] |

| Pour Point (°C) | -26 | Not Applicable (Solid) | [3] |

| Oxidative Stability | Excellent | Good | [1] |

| Water Solubility | Very Poor | Very Poor | [4] |

| Property | Trimethylolpropane Triisostearate (Branched) | Trimethylolpropane Tristearate (Linear) | Reference |

| Physical State at 25°C | Liquid | Solid | [5] |

| Viscosity @ 100°C (cSt) | ~15 | Not Applicable (Solid) | [5] |

| Pour Point (°C) | Low | High | [6] |